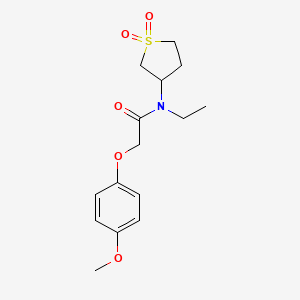

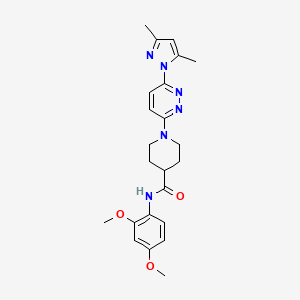

![molecular formula C12H7FN2O3 B2516962 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine CAS No. 1261589-39-2](/img/structure/B2516962.png)

4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

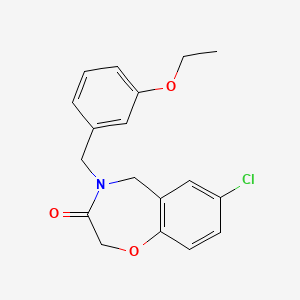

The compound 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine is a chemical that features a pyridine ring substituted with a 2-fluoro-5-nitrophenylcarbonyl group. This structure suggests that the compound could exhibit interesting electronic properties due to the presence of electron-withdrawing groups such as the nitro and fluoro substituents.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simple precursors such as nicotinic acid or pyridin-4-ol. For instance, the synthesis of 5-(4-fluorophenyl)-3-chloromethyl pyridine was achieved through a five-step process including esterification, Suzuki coupling, reduction, and chlorination, which resulted in high yield and purity suitable for industrial production . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be functionalized with various substituents. The electron-withdrawing nature of the fluoro and nitro groups in this compound would likely affect the electronic distribution within the molecule, potentially leading to interesting photophysical properties. For example, in nitrophenyldihydropyridines, intramolecular electron transfer has been observed, which quenches fluorescence and initiates a series of reactions leading to the formation of different products .

Chemical Reactions Analysis

The presence of nitro and fluoro substituents in pyridine derivatives can lead to a variety of chemical reactions. For example, in the presence of triethylamine, a reaction involving a nitrophenyl derivative changed to a neat reduction of the nitro group . This suggests that this compound could undergo similar reactions, such as reduction or nucleophilic substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluoro and nitro can increase the acidity of the pyridine nitrogen and affect the compound's solubility and reactivity. For instance, polyimides synthesized from pyridine-containing monomers exhibited good solubility in organic solvents, thermal stability, and mechanical strength . These properties are crucial for the potential application of this compound in various fields, including material science and pharmaceuticals.

Aplicaciones Científicas De Investigación

Chemical Design and Synthesis of Inhibitors

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. Studies have shown that the structural design of these compounds, including those utilizing pyridine substituents, is crucial for achieving high binding selectivity and potency. The introduction of pyridine substituents, preserving the 4-fluorophenyl ring occupation in pocket I, is a prerequisite for higher binding efficacy. This highlights the importance of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine as a potential component in the design and synthesis of selective kinase inhibitors (Scior et al., 2011).

Photoreactive Systems for Photon-based Electronics

Photochromism of ortho-nitrobenzylpyridines has been reviewed, including compounds that demonstrate photochromic activity due to the intramolecular transfer of benzylic proton to pyridyl nitrogen, assisted by the ortho-nitro group. Such compounds, including those related to this compound, have potential applications in photon-based electronics due to their photochromic activity in the solid state, minimal structural change during photoreactions, and inherent polystability (Naumov, 2006).

Catalysis and Synthetic Pathways

The utility of hybrid catalysts in the synthesis of complex organic compounds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been extensively reviewed. These reviews cover the application of diverse catalysts, including organocatalysts and nanocatalysts, in facilitating the synthesis of compounds that might include or relate to the structural motif of this compound. Such compounds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023).

Environmental and Analytical Chemistry Applications

Studies on the adsorption behavior of phenolic compounds on granular activated carbon have shown the significance of understanding the equilibrium and kinetics of adsorption processes. Such research, while not directly mentioning this compound, underscores the importance of pyridine derivatives in environmental chemistry, particularly in the removal of toxic compounds from water and soil (Kumar et al., 2007).

Propiedades

IUPAC Name |

(2-fluoro-5-nitrophenyl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O3/c13-11-2-1-9(15(17)18)7-10(11)12(16)8-3-5-14-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXYOZGVSIULFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

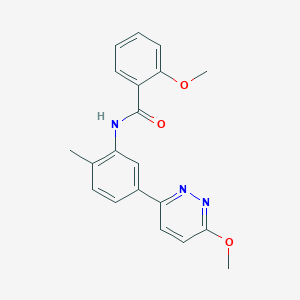

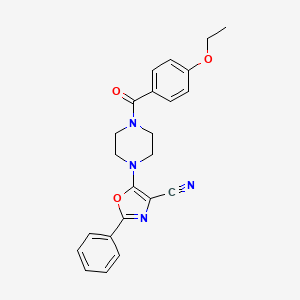

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

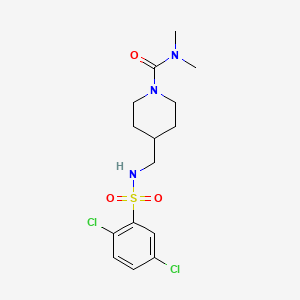

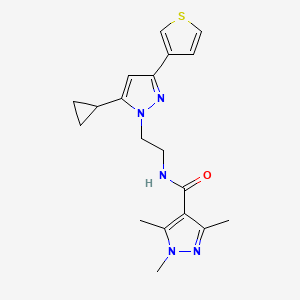

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

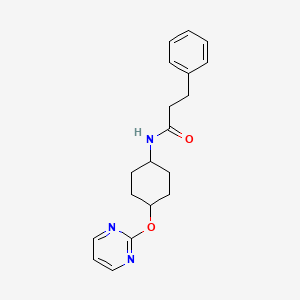

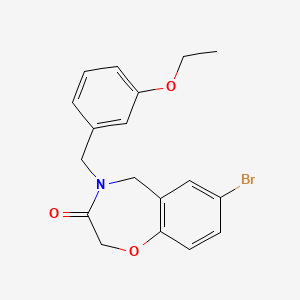

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)